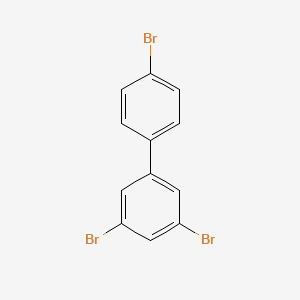

3,4',5-Tribromobiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLLBFUHDNYTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70222712 | |

| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72416-87-6 | |

| Record name | 3,4',5-Tribromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072416876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,4',5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4',5-Tribromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4',5-TRIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O51T1CC66O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4',5-Tribromobiphenyl chemical structure and properties

Introduction

3,4',5-Tribromobiphenyl is a specific congener of the polybrominated biphenyl (PBB) class of compounds. PBBs are a group of 209 synthetic organobromine compounds where bromine atoms have replaced hydrogen atoms on the biphenyl structure. Historically, PBBs were widely used as flame retardants in a variety of consumer and industrial products, including plastics for electronics, textiles, and polyurethane foams. However, due to their environmental persistence, bioaccumulative nature, and significant toxicity, their production and use have been largely phased out globally.[1][2]

This guide provides a comprehensive technical overview of this compound, focusing on its chemical structure, properties, synthesis considerations, analytical methodologies, and toxicological profile. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed information on this specific PBB congener.

Chemical Structure and Identification

The chemical structure of this compound consists of a biphenyl backbone with three bromine atoms attached at the 3, 5, and 4' positions. This asymmetrical substitution pattern influences its physical, chemical, and toxicological properties.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,3-dibromo-5-(4-bromophenyl)benzene[2] |

| CAS Number | 72416-87-6[2] |

| Molecular Formula | C₁₂H₇Br₃[2] |

| Molecular Weight | 390.90 g/mol [2] |

| SMILES | C1=CC(=CC=C1C2=CC(=CC(=C2)Br)Br)Br[2] |

| InChI | InChI=1S/C12H7Br3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H[2] |

| PBB Congener Number | PBB 39[2] |

Physicochemical Properties

Physical State: Colorless to white powder.

Computed Physicochemical Properties:

| Property | Value | Source |

| XLogP3 | 5.6 | [2] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 1 | |

| Water Solubility (Predicted) | 0.00014 g/L |

Synthesis and Manufacturing

The commercial production of PBBs, including this compound, involved the bromination of biphenyl. This process typically yielded a mixture of different congeners, which were then used in various applications.

For laboratory-scale synthesis of specific congeners like this compound, modern cross-coupling reactions are the methods of choice, offering high selectivity and yield.

Conceptual Synthesis Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4] For the synthesis of this compound, a plausible route would involve the coupling of a dibromophenylboronic acid with a bromobenzene derivative, or vice versa.

Experimental Protocol Considerations:

-

Reactant Selection: The choice of reactants (aryl halide and arylboronic acid) would be guided by commercial availability and reactivity.

-

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is commonly employed.

-

Base and Solvent: An aqueous solution of a base like potassium carbonate is used to activate the boronic acid. A solvent system such as dioxane and water is typical.

-

Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures.

-

Purification: The crude product is purified using techniques like column chromatography to isolate the desired this compound congener.

Alternative Synthesis Route: Ullmann Condensation

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is another established method for synthesizing biaryl compounds.[5][6] While traditionally requiring harsh reaction conditions, modern modifications have improved its utility. This approach could be used to couple two different brominated benzene derivatives to form the target molecule.

Analytical Characterization

The analysis of this compound, particularly in environmental and biological matrices, relies on advanced chromatographic and mass spectrometric techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the separation, identification, and quantification of PBB congeners.[7][8]

-

Sample Preparation: Extraction from the sample matrix (e.g., soil, sediment, biological tissue) is a critical first step, often followed by cleanup procedures to remove interfering substances.

-

Gas Chromatography: A gas chromatograph with a capillary column separates the different PBB congeners based on their volatility and interaction with the stationary phase.

-

Mass Spectrometry: The mass spectrometer detects the separated congeners. Electron ionization (EI) is a common technique, and the resulting mass spectrum provides a fragmentation pattern that can be used for identification. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) is a key characteristic in the mass spectra of brominated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Toxicology and Safety

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage[2]

-

H335: May cause respiratory irritation[2]

-

H400: Very toxic to aquatic life[2]

-

H410: Very toxic to aquatic life with long lasting effects[2]

Precautionary Measures: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Mechanism of Toxicity

The toxicity of many PBB congeners, particularly those with a planar structure, is mediated through their interaction with the aryl hydrocarbon receptor (AhR).[1]

This binding event leads to the translocation of the receptor complex to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs), leading to the altered transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.[1] The dysregulation of these genes can result in a wide range of toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.

Metabolism and Excretion

PBBs are lipophilic and tend to accumulate in fatty tissues. Their metabolism is dependent on the degree and pattern of bromination. Lower brominated congeners can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which are more readily excreted. Highly brominated congeners are more resistant to metabolism and are primarily eliminated unchanged in the feces.[2]

Applications and Research Interest

The primary historical application of PBBs was as flame retardants. Due to their ban, there are no current large-scale industrial applications for this compound. Its primary current use is as a reference standard for analytical and toxicological research. It is a crucial tool for:

-

Environmental Monitoring: Detecting and quantifying the presence of this specific congener in environmental samples.

-

Toxicological Studies: Investigating the specific toxicity and mechanisms of action of individual PBB congeners.

-

Metabolism Studies: Understanding how organisms metabolize and excrete different PBBs.

Conclusion

This compound is a member of a class of persistent and toxic environmental pollutants. While its commercial production has ceased, its presence in the environment and potential for human exposure remain a concern. A thorough understanding of its chemical properties, synthesis, analysis, and toxicology is essential for ongoing research and risk assessment. Further studies are warranted to fill the gaps in experimental data for this specific congener to better characterize its environmental fate and potential health impacts.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Agilent Technologies. (2018). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s. [Link]

-

PubChem. Pbb 153. National Center for Biotechnology Information. [Link]

-

T3DB. This compound (T3D1994). Toxin and Toxin Target Database. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3',4-Tribromobiphenyl. National Center for Biotechnology Information. [Link]

-

Robertson, L. W., Andres, A., Safe, S., & Lovering, S. L. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of Toxicology and Environmental Health, 12(4-6), 539–549. [Link]

-

Robertson, L. W., Parkinson, A., Campbell, M. A., & Safe, S. (1982). Toxicity of 3,4,5,3',4',5'-hexabrominated biphenyl and 3,4,3',4'-tetrabromobiphenyl: correlation of aryl hydrocarbon hydroxylase induction with in vivo toxicity. Toxicology and Applied Pharmacology, 63(2), 164–179. [Link]

-

Sugimura, T., & Takei, R. (1955). Synthesis of Unsymmetrical Biaryls by Means of the Ullmann Reaction. Bulletin of the Chemical Society of Japan, 28(7), 447–450. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Kim, J., & Halden, R. U. (2014). Environmental fate of three novel brominated flame retardants in aquatic mesocosms. Environmental Toxicology and Chemistry, 33(3), 562–570. [Link]

-

Mos-Babilonia, A. M., et al. (2015). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Molecules, 20(9), 16757-16772. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Meijer, L., et al. (2000). Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Toxicological Sciences, 54(1), 185-191. [Link]

-

LCGC International. (2002). Qualitative and Quantitative Analysis of Brominated Flame Retardants (PBB and PBDE). [Link]

Sources

- 1. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H7Br3 | CID 155722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3',4-Tribromobiphenyl | C12H7Br3 | CID 90479289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,4',5-Tribromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4',5-Tribromobiphenyl (PBB-39), a member of the polybrominated biphenyl (PBB) class of compounds. PBBs are of significant interest to the scientific community due to their persistence in the environment and potential toxicological effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies for the accurate handling, characterization, and investigation of this compound. The guide covers fundamental molecular and physical properties, detailed analytical and purification protocols, and essential safety and toxicological information, underpinned by established scientific literature and validated methods.

Introduction: Understanding the Significance of this compound

Polybrominated biphenyls (PBBs) are a class of synthetic organobromine compounds that were historically used as flame retardants in a variety of consumer and industrial products. Their chemical stability, while desirable for their intended application, has led to their persistence in the environment, bioaccumulation in food chains, and potential for adverse health effects. This compound, also known as PBB-39, is a specific congener within this class, characterized by the substitution of three bromine atoms on the biphenyl backbone.

A thorough understanding of the physicochemical properties of this compound is paramount for several key reasons:

-

Toxicological Assessment: The specific arrangement of bromine atoms on the biphenyl rings dictates the molecule's stereochemistry and, consequently, its interaction with biological systems, including the aryl hydrocarbon receptor (AhR), a key mediator of PBB toxicity.[1]

-

Environmental Fate and Transport: Properties such as water solubility, vapor pressure, and lipophilicity govern the compound's distribution and persistence in various environmental compartments.

-

Analytical Method Development: Accurate and reliable detection and quantification of PBB-39 in environmental and biological matrices depend on a precise knowledge of its spectral and chromatographic behavior.

-

Synthesis and Drug Development: For researchers investigating the biological activities of PBBs or developing analytical standards, a clear understanding of its synthesis and purification is essential.

This guide aims to consolidate and elucidate the core physicochemical properties of this compound, providing a foundational resource for the scientific community.

Core Physicochemical Properties

A fundamental understanding of the molecular and physical characteristics of this compound is the starting point for any scientific investigation.

Molecular Identity and Structure

The structural arrangement of this compound is key to its chemical behavior.

| Property | Value | Source |

| IUPAC Name | 1,3-dibromo-5-(4-bromophenyl)benzene | PubChem[1] |

| Synonyms | PBB-39, 3,4',5-Tribromo-1,1'-biphenyl | T3DB |

| CAS Number | 72416-87-6 | T3DB |

| Molecular Formula | C₁₂H₇Br₃ | T3DB |

| Average Molecular Mass | 390.896 g/mol | T3DB |

| Monoisotopic Mass | 387.810 g/mol | T3DB |

graph "this compound" { layout=neato; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Benzene Ring 2 C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];

// Biphenyl Link C1 -- C7 [len=1.5];

// Bromine atoms C3 -- Br1 [len=1.5, color="#EA4335"]; C5 -- Br2 [len=1.5, color="#EA4335"]; C10 -- Br3 [len=1.5, color="#EA4335"];

// Node Labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br1 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br2 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Br3 [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Caption: Molecular structure of this compound.

Physical and Chemical Properties

The physical state and solubility of a compound are critical for designing experiments and understanding its environmental behavior.

| Property | Value | Source and Remarks |

| Physical State | Solid, colorless to white powder. | T3DB |

| Melting Point | 105 °C | AccuStandard[2]. Experimental value from a supplier of certified reference materials. |

| Boiling Point | Data not available | T3DB. Experimental data is not readily available. PBBs generally have high boiling points. |

| Water Solubility | 0.00014 g/L (Predicted) | T3DB. This low value indicates high lipophilicity. |

| logP | 6.1 (Predicted) | T3DB. The high octanol-water partition coefficient confirms its lipophilic nature. |

Synthesis and Purification

The controlled synthesis and effective purification of this compound are essential for obtaining high-purity material for research and as analytical standards.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, the Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. This methodology is well-suited for the synthesis of unsymmetrical biphenyls.

The logical retrosynthetic analysis for this compound would involve the coupling of a dibromophenyl boronic acid with a bromobenzene, or a bromophenylboronic acid with a dibromobenzene. A plausible synthetic route is the reaction of 4-bromophenylboronic acid with 1,3,5-tribromobenzene, where a selective mono-coupling is achieved.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of this compound.

Justification for Experimental Choices:

-

Palladium Catalyst: Palladium complexes, particularly those with phosphine ligands like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective in catalyzing the Suzuki-Miyaura reaction. The choice of ligand can influence reaction efficiency and selectivity.

-

Base: A base is crucial for the activation of the boronic acid. Aqueous solutions of carbonates such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used and offer mild reaction conditions.

-

Solvent System: A mixture of an organic solvent like toluene or dioxane with water is often employed to dissolve both the organic reactants and the inorganic base, creating a biphasic system where the reaction occurs at the interface.

Purification Protocol: A Multi-Step Approach

The purification of PBBs from a reaction mixture or a commercial preparation often requires a combination of techniques to separate congeners with similar polarities.

Step-by-Step Methodology:

-

Initial Extraction: The crude reaction mixture is typically subjected to a liquid-liquid extraction. For instance, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are then washed with brine and dried over an anhydrous salt such as sodium sulfate.

-

Solvent Crystallization/Precipitation: A preliminary purification can be achieved by dissolving the crude product in a hot solvent and allowing it to cool, which can induce the crystallization of the desired product, leaving impurities in the mother liquor. Acetone has been used for the preferential solubilization of PBBs.[3]

-

Column Chromatography: This is a critical step for separating closely related PBB congeners.

-

Adsorption Chromatography: Alumina or silica gel can be used as the stationary phase. A non-polar mobile phase, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane, is used to elute the compounds. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity.

-

Reversed-Phase Chromatography: For separating highly structurally similar congeners, reversed-phase chromatography can be very effective.[3] A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water).

-

Caption: A general workflow for the purification of this compound.

Analytical Characterization

The unambiguous identification and quantification of this compound rely on sophisticated analytical techniques.

Chromatographic Analysis

Gas chromatography (GC) coupled with a suitable detector is the cornerstone of PBB analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for the separation and identification of PBBs. The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique "fingerprint" for each compound. For PBBs, electron capture negative ionization (ECNI) can be a highly sensitive detection method.

-

Gas Chromatography with Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it a suitable detector for the routine analysis of PBBs.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely available in public databases, the following principles guide its spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number and chemical environment of the hydrogen atoms on the biphenyl rings. The aromatic region (typically 7-8 ppm) would show a complex pattern of signals due to the different electronic effects of the bromine atoms and the coupling between adjacent protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are influenced by the attached bromine atoms, with carbons directly bonded to bromine appearing at lower field.

Mass Spectrometry (MS):

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This leads to a characteristic M, M+2, M+4, and M+6 pattern for the molecular ion peak, where the relative intensities are approximately 1:3:3:1. The fragmentation pattern would likely involve the sequential loss of bromine atoms and potentially the biphenyl ring system.

Toxicology and Safety

As a member of the PBB family, this compound should be handled with caution.

Known and Potential Health Effects

Exposure to PBBs has been associated with a range of adverse health effects, including skin disorders (such as chloracne), liver damage, and effects on the nervous and immune systems. The International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans" (Group 2A). The toxicity of individual PBB congeners can vary depending on their structure.

Safety and Handling Precautions

Given the potential toxicity of PBBs, strict safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. From its fundamental molecular identity to its synthesis, purification, analysis, and safety considerations, this document serves as a comprehensive resource for scientists and researchers. While a significant body of knowledge exists for the broader class of PBBs, further research is warranted to elucidate the specific experimental properties and biological activities of individual congeners like this compound. The methodologies and data presented herein are intended to facilitate and inform such future investigations, contributing to a more complete understanding of this environmentally significant compound.

References

-

T3DB: this compound (T3D1994). Toxin and Toxin Target Database. [Link]

-

PubChem: this compound. National Center for Biotechnology Information. [Link]

- ATSDR - Agency for Toxic Substances and Disease Registry (2004). Toxicological profile for polybrominated biphenyls and polybrominated diphenyl ethers (PBBs and PBDEs). U.S. Public Health Service in collaboration with U.S. Environmental Protection Agency (EPA).

- Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423–438.

Sources

An In-Depth Toxicological Profile of 3,4',5-Tribromobiphenyl

A Technical Guide for Researchers and Drug Development Professionals

Foreword

Polybrominated biphenyls (PBBs) represent a class of persistent organic pollutants that, despite being phased out of production, continue to pose potential risks to human health and the environment. This guide provides a detailed toxicological profile of a specific congener, 3,4',5-Tribromobiphenyl (PBB 39). As a Senior Application Scientist, the aim is to present a comprehensive resource that is not only scientifically rigorous but also offers practical insights for researchers in toxicology and drug development. This document synthesizes the available data on this compound, contextualized within the broader understanding of PBB toxicity, to facilitate a thorough assessment of its potential hazards.

Introduction to this compound

This compound is a member of the polybrominated biphenyl (PBB) family, which comprises 209 different congeners.[1] These compounds were historically used as flame retardants in a variety of consumer and industrial products.[2] Due to their chemical stability and resistance to degradation, PBBs are persistent in the environment and can bioaccumulate in the food chain.[2] The specific congener, this compound, is characterized by the substitution of three bromine atoms on the biphenyl backbone.[3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to predicting its environmental fate and toxicological behavior.

| Property | Value | Source |

| Chemical Formula | C₁₂H₇Br₃ | [3] |

| Molecular Weight | 390.90 g/mol | [3] |

| CAS Number | 72416-87-6 | [3] |

| Appearance | Colorless to white powder | |

| Water Solubility | Predicted to be low | [3] |

| LogP (Octanol-Water Partition Coefficient) | 5.6 | [3] |

The high LogP value indicates a strong lipophilic nature, suggesting a high potential for bioaccumulation in fatty tissues.[3]

Toxicokinetics: The Journey Through the Body

The toxicokinetics of a compound describe its absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for this compound are limited, the general behavior of PBBs provides a strong indication of its likely pathway.

Absorption

PBBs can be absorbed through oral, dermal, and inhalation routes. Due to their lipophilicity, absorption across biological membranes is generally efficient.

Distribution

Following absorption, this compound is expected to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and skin.[3] This is a characteristic feature of PBBs and contributes to their long biological half-life.

Metabolism

The metabolism of PBBs is congener-specific and generally slow. It is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3] The degree of bromination and the substitution pattern influence the rate and products of metabolism. Less brominated congeners can be hydroxylated to more polar metabolites that are more readily excreted.

Excretion

Excretion of PBBs is generally slow, with the primary route being fecal elimination for unmetabolized or poorly metabolized congeners.[3] Hydroxylated metabolites, if formed, can be excreted in the urine.[3]

Toxicodynamics: Mechanisms of Toxicity

The toxicity of this compound, like other PBBs, is believed to be primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Activation

This compound is predicted to be a ligand for the AhR. Upon binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to dioxin response elements (DREs) in the DNA. This leads to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1 and CYP1A2), cell growth, and differentiation. The persistent activation of this pathway is a key initiating event for many of the toxic effects of PBBs.

Toxicological Profile

Acute Toxicity

Subchronic and Chronic Toxicity

While specific long-term studies on this compound are lacking, studies on other PBBs have demonstrated a range of adverse effects following repeated exposure. These include effects on the liver, such as enlargement and enzyme induction, as well as impacts on the thyroid and immune systems.[4] For PBBs in general, an acute oral minimal risk level (MRL) of 0.01 mg/kg/day has been established by the Agency for Toxic Substances and Disease Registry (ATSDR).

Carcinogenicity

Polybrominated biphenyls as a class are listed as "reasonably anticipated to be human carcinogens" by the National Toxicology Program (NTP).[5] This is based on sufficient evidence of carcinogenicity in experimental animals, where oral exposure to PBB mixtures has been shown to cause liver tumors.[5] The International Agency for Research on Cancer (IARC) has classified PBBs as Group 2A, "probably carcinogenic to humans".

Genotoxicity

There is a lack of specific genotoxicity data for this compound. Studies on other brominated flame retardants have shown mixed results in genotoxicity assays.

Reproductive and Developmental Toxicity

PBBs are known reproductive and developmental toxicants. Exposure during critical developmental periods can lead to adverse outcomes. Studies on other PBBs have shown effects on fertility, birth weight, and neurodevelopment.[6]

Experimental Protocols

For researchers investigating the toxicity of this compound, a tiered approach incorporating both in vitro and in vivo studies is recommended.

In Vitro Assays

-

AhR Activation Assay: A key initial screening step is to determine the potency of this compound as an AhR agonist. This can be performed using a variety of cell-based reporter gene assays, such as the Chemical-Activated LUciferase gene eXpression (CALUX) assay.

-

Cytotoxicity Assays: Standard cytotoxicity assays (e.g., MTT, LDH) in relevant cell lines (e.g., hepatocytes) can provide information on the concentrations at which overt cell death occurs.

-

Genotoxicity Assays: A battery of in vitro genotoxicity tests, including the Ames test (for mutagenicity) and chromosomal aberration assays in mammalian cells, should be conducted to assess the genotoxic potential.

In Vivo Studies

Should in vitro data indicate significant biological activity, in vivo studies in rodent models may be warranted. These should be designed in accordance with established guidelines (e.g., OECD, NTP).

Analytical Methodology

Accurate quantification of this compound in biological and environmental matrices is crucial for exposure assessment and toxicokinetic studies. The primary analytical technique for PBBs is gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation:

-

Extraction: Soxhlet or pressurized liquid extraction with an appropriate organic solvent (e.g., hexane/acetone).

-

Cleanup: Removal of interfering co-extractives using techniques such as gel permeation chromatography (GPC) and/or solid-phase extraction (SPE) with silica or Florisil.

-

Concentration: The extract is concentrated to a small volume before analysis.

GC-MS Analysis:

-

Gas Chromatography: A high-resolution capillary column is used to separate the PBB congeners.

-

Mass Spectrometry: Detection is typically performed using electron impact (EI) or electron capture negative ionization (ECNI) in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Conclusion and Future Directions

The toxicological profile of this compound is largely inferred from the broader class of PBBs. While it is classified as a hazardous substance, specific experimental data for this congener are notably absent from the public literature. This data gap highlights the need for further research to accurately characterize its toxic potential. Future studies should focus on determining its acute toxicity, conducting thorough genotoxicity and carcinogenicity assessments, and elucidating its specific toxicokinetic profile. A deeper understanding of the structure-activity relationships among PBB congeners will also be critical in predicting the toxicity of less-studied compounds like this compound. This guide serves as a foundational resource to inform such future research and to aid in the risk assessment of this persistent environmental contaminant.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Pbb 153. National Center for Biotechnology Information. [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service.

-

MDPI. 3,3′,5,5′-Tetrabromobiphenyl (BB-80) and Its Hydroxylation Product (OH-BB-80) Mediate Immunotoxicity and Inhibit Embryonic Development in Zebrafish (Danio rerio) via the TLR4/NF-κB Signaling Pathway. [Link]

- Millis, C. D., Mills, R. A., Sleight, S. D., & Aust, S. D. (1985). Toxicity of 3,4,5,3',4',5'-hexabrominated biphenyl and 3,4,3',4'-tetrabrominated biphenyl. Toxicology and applied pharmacology, 78(1), 88–95.

-

T3DB. This compound. Toxin and Toxin Target Database. [Link]

-

PubChem. 2,4',6-Tribromobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3'-Dibromobiphenyl. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3',4-Tribromobiphenyl. National Center for Biotechnology Information. [Link]

- Robertson, L. W., Andres, J. L., Safe, S. H., & Lovering, S. L. (1983). Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants. Journal of toxicology and environmental health, 11(1), 81–91.

- National Toxicology Program. (1993). NTP TR-398: Polybrominated Biphenyls (CASRN 67774-32-7)(Firemaster FF-1") in F344/N Rats and B6C3F1Mice (Feed Studies).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004).

-

PubChem. 2,2',3,3',4,4',5,5'-Octachlorobiphenyl. National Center for Biotechnology Information. [Link]

- Nakari, T., & Huhtala, S. (2010). In vivo and in vitro toxicity of decabromodiphenyl ethane, a flame retardant. Environmental toxicology, 25(4), 333–338.

- Vondráček, J., Machala, M., Bryja, V., Kárpáti, M., & Souček, K. (2001). Induction of aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities, and modulation of cell proliferation by dinaphthofurans. Environmental toxicology and chemistry, 20(11), 2591–2600.

-

Comparative Assessment of the Toxicity of Brominated and Halogen-Free Flame Retardants to Zebrafish in Terms of Tail Coiling Activity, Biomarkers, and Locomotor Activity - PubMed. (2023, August 25). PubMed. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl)-. [Link]

-

Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC. (2021, September 1). PubMed Central. [Link]

-

A comparison of developmental toxicity of brominated and halogen-free flame retardant on zebrafish - PubMed. (2021, January 15). PubMed. [Link]

-

A microbially produced AhR ligand promotes a Tph1-driven tolerogenic program in multiple sclerosis - PubMed. (2024, March 20). PubMed. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. Polybrominated Biphenyls. [Link]

- Gascón, J. A., & O'Brien, P. J. (1994). Comparative influences of different PB-type and 3-MC-type polychlorinated biphenyl-induced phenotypes on cytocidal hepatotoxicity of bromobenzene and acetaminophen. Toxicology and applied pharmacology, 128(1), 104–113.

-

Comparative toxicity of eleven bisphenol analogs in the nematode Caenorhabditis elegans. (2025, April 24). ScienceDirect. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Pbb 153 | C12H4Br6 | CID 42948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H7Br3 | CID 155722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Toxicity of 3,3',4,4'- and 2,2',5,5'-tetrabromobiphenyl: correlation of activity with aryl hydrocarbon hydroxylase induction and lack of protection by antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 3,4',5-Tribromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the environmental fate and transport of 3,4',5-Tribromobiphenyl. As a specific congener of the polybrominated biphenyls (PBBs), its environmental behavior is of significant interest due to the persistence and potential toxicity associated with this class of compounds. This document moves beyond a simple recitation of facts, offering a causal analysis of the experimental methodologies and predictive models used to understand the lifecycle of this compound in the environment.

Introduction: The Significance of this compound in an Environmental Context

This compound is a member of the polybrominated biphenyl (PBB) family, a group of anthropogenic chemicals previously used as flame retardants in a variety of consumer and industrial products.[1] While their production has been largely phased out due to concerns about their environmental persistence and toxicity, the legacy of PBBs continues to be a subject of scientific scrutiny.[1] Understanding the environmental fate and transport of specific congeners like this compound is critical for assessing the long-term risks they pose to ecosystems and human health. This guide will dissect the key processes that govern its distribution and persistence in the environment, from its fundamental physicochemical properties to its degradation pathways and potential for bioaccumulation.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is fundamentally dictated by its physicochemical properties. For this compound, these parameters determine its partitioning between different environmental compartments such as water, soil, air, and biota.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₇Br₃ | T3DB |

| Molecular Weight | 390.90 g/mol | PubChem[2] |

| Water Solubility | 0.00014 g/L | T3DB |

| LogP (Octanol-Water Partition Coefficient) | 5.93 - 6.1 | T3DB |

| Predicted Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~4.5 - 5.5 | QSAR Estimation |

Causality Behind the Data:

-

Low Water Solubility and High LogP: The very low water solubility and high octanol-water partition coefficient (LogP) are defining characteristics of this compound. This pronounced hydrophobicity and lipophilicity signify a strong tendency to partition out of the aqueous phase and into organic matrices.[3] In an environmental context, this translates to a high affinity for soil organic matter, sediments, and the fatty tissues of living organisms.[3]

-

Predicted Soil Adsorption Coefficient (Log Koc): The soil organic carbon-water partitioning coefficient (Koc) is a critical parameter for predicting the mobility of a chemical in soil. A high Log Koc value, as predicted for this compound, indicates strong adsorption to soil and sediment particles, limiting its potential for leaching into groundwater.[4] This strong binding also means that soil and sediment can act as long-term reservoirs for this contaminant.[3]

Environmental Transport: Pathways of Dispersal

The movement of this compound through the environment is a complex interplay of its physical properties and environmental conditions.

Atmospheric Transport

While PBBs with a higher degree of bromination have low volatility, atmospheric transport can still be a significant pathway for their long-range distribution.[5] this compound can be released into the atmosphere through industrial emissions, volatilization from contaminated soils and water bodies, and the burning of materials containing PBBs. Once in the atmosphere, it can be transported over long distances adsorbed to particulate matter and can be deposited in remote ecosystems through wet and dry deposition.[5]

Transport in Water and Soil

Due to its low water solubility and high Koc, the movement of this compound in aquatic and terrestrial systems is primarily associated with particulate matter.[3] In water, it will rapidly partition to suspended sediments and organic detritus, eventually settling into the sediment bed.[3] In soil, its mobility is limited by strong adsorption to organic matter, making it less likely to contaminate groundwater through leaching.[4] However, soil erosion can lead to the transport of contaminated soil particles into surface waters.

Environmental Fate: Degradation and Persistence

The persistence of this compound in the environment is a key concern. Its degradation is generally slow and occurs through a combination of biotic and abiotic processes.

Biodegradation

The biodegradation of PBBs is a slow process, with the rate of degradation generally decreasing with an increasing number of bromine substituents. While specific studies on this compound are limited, research on related polychlorinated biphenyls (PCBs) and other PBBs suggests that microbial degradation can occur under both aerobic and anaerobic conditions.

-

Aerobic Biodegradation: Under aerobic conditions, bacteria can utilize biphenyl-degrading pathways to cleave the biphenyl rings. However, the presence of bromine atoms can hinder this process.

-

Anaerobic Reductive Debromination: In anaerobic environments, such as deep sediments, microbial communities can mediate the removal of bromine atoms through a process called reductive debromination. This process is often slow but can lead to the formation of less brominated and potentially more mobile congeners.

Predictive Modeling of Biodegradation:

Given the scarcity of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to estimate the biodegradation half-life. Models like BIOWIN™ can provide a preliminary assessment of its persistence. Based on its structure, this compound is predicted to be recalcitrant to rapid biodegradation.[6]

Abiotic Degradation

Abiotic processes, particularly photodegradation, play a significant role in the transformation of PBBs in the environment.

-

Photodegradation: this compound is susceptible to photodegradation, especially in the presence of ultraviolet (UV) light from the sun.[5] The primary mechanism is photolytic debromination, where the carbon-bromine bond is cleaved, leading to the formation of lower brominated biphenyls. The quantum yield of this process, which is a measure of its efficiency, is influenced by factors such as the solvent matrix and the presence of photosensitizers.[7]

-

Hydrolysis and Oxidation: PBBs are generally resistant to hydrolysis under normal environmental conditions.[8] Oxidation by hydroxyl radicals in the atmosphere can contribute to their degradation, but this process is typically slow for particle-bound compounds.[8] In soil and water, chemical oxidation is not considered a major degradation pathway unless strong oxidizing agents are present.[9]

Degradation Pathway Diagram:

Caption: Simplified degradation pathway of this compound in the environment.

Bioaccumulation and Trophic Transfer

The high lipophilicity of this compound makes it prone to bioaccumulation in organisms.[10] It can be taken up from the surrounding environment (bioconcentration) and through the consumption of contaminated food (biomagnification).

-

Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to concentrate in an organism from the surrounding water. Due to its high LogP, this compound is expected to have a high BCF.[11]

-

Trophic Transfer: As this compound moves up the food chain, its concentration can increase at each trophic level. This process of biomagnification can lead to high concentrations in top predators, including birds, marine mammals, and humans.

Experimental Methodologies for Environmental Assessment

A robust understanding of the environmental fate of this compound relies on well-defined experimental protocols. The following methodologies, based on internationally recognized guidelines, are crucial for generating reliable data.

Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)

Protocol: OECD Guideline 121: Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC).[4]

Causality of Experimental Choices:

-

Principle: This method leverages the correlation between the retention time of a substance on an HPLC column with a stationary phase mimicking soil organic matter and its Koc value.[12] It is a rapid and cost-effective screening method compared to the more complex batch equilibrium method (OECD 106).[4]

-

Self-Validation: The protocol requires the use of reference substances with known Koc values to calibrate the HPLC system. This internal calibration ensures the accuracy and reproducibility of the measurements for the test substance.

Experimental Workflow:

Caption: Workflow for determining Koc using the HPLC screening method.

Assessment of Ready Biodegradability

Protocol: OECD Guideline 301: Ready Biodegradability.[13]

Causality of Experimental Choices:

-

Principle: These tests are stringent screening tests that expose the test substance to a relatively low concentration of microorganisms from a mixed inoculum (e.g., activated sludge) under aerobic conditions.[14] A substance that passes a ready biodegradability test is considered to be readily biodegradable in the environment.[15]

-

Self-Validation: The inclusion of a readily biodegradable reference substance (e.g., sodium benzoate) serves as a positive control to verify the viability and activity of the microbial inoculum. A toxicity control, containing both the test substance and the reference substance, is used to assess if the test substance is inhibitory to the microorganisms.

Analytical Quantification in Environmental Matrices

Protocol: EPA Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography.[16][17]

Causality of Experimental Choices:

-

Principle: This method utilizes gas chromatography (GC) with an electron capture detector (ECD) for the separation and quantification of PBBs. The high sensitivity of the ECD to halogenated compounds makes it well-suited for detecting trace levels of PBBs in environmental samples.[18]

-

Self-Validation: The method requires rigorous quality control measures, including the analysis of procedural blanks, spiked samples (to assess recovery), and duplicate samples (to assess precision). The use of internal standards is also critical for accurate quantification.

Conclusion: An Integrated Perspective on the Environmental Behavior of this compound

The environmental fate and transport of this compound are governed by its inherent physicochemical properties, leading to its persistence and partitioning into soil, sediment, and biota. While photodegradation offers a pathway for its transformation, its overall degradation is slow. The strong potential for bioaccumulation and biomagnification underscores the need for continued monitoring and risk assessment of this and other PBB congeners in the environment. The experimental and predictive methodologies outlined in this guide provide a robust framework for scientists and researchers to further investigate and understand the long-term environmental implications of these legacy contaminants.

References

- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services, Public Health Service.

-

ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]

-

ECETOC. (n.d.). log KOC. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Technical Fact Sheet – Polybrominated Biphenyls (PBBs). [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Part 5: CHEMICAL-SPECIFIC PARAMETERS. [Link]

-

QSAR for soil adsorption coefficient Koc. (2010). [Link]

-

Sinkkonen, S., & Paasivirta, J. (2000). Degradation half-life times of PCDDs, PCDFs and PCBs for environmental fate modeling. Chemosphere, 40(9-11), 943-949. [Link]

-

Wikipedia. (n.d.). Polychlorinated biphenyl. [Link]

-

T3DB. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 3,3',4-Tribromobiphenyl. [Link]

-

Restek. (n.d.). Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC. [Link]

-

Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 212, 103-111. [Link]

-

ECETOC. (n.d.). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Data. [Link]

-

Hale, R. C., et al. (2012). Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD. Environmental Science & Technology, 46(8), 4363-4371. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Analysis for Polybrominated Biphenyls (PBBs) in Environmental Samples. [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. [Link]

-

Aronson, D., et al. (2006). Estimating biodegradation half-lives for use in chemical screening. Chemosphere, 63(11), 1953-1960. [Link]

-

Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

-

BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). METHOD 8082. [Link]

-

Concawe. (n.d.). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). [Link]

-

OEHHA. (n.d.). Appendix H - Fish Bioconcentration Factors. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). EPA-RCA: 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

Gómez-Regalado, M. C., et al. (2023). Bioaccumulation/bioconcentration of pharmaceutical active compounds in aquatic organisms: Assessment and factors database. Science of The Total Environment, 861, 160638. [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls. [Link]

-

Song, W., et al. (2015). Formation of hydroxylated polybrominated diphenyl ethers from laccase-catalyzed oxidation of bromophenols. Chemosphere, 128, 252-258. [Link]

-

Regulations.gov. (n.d.). Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. [Link]

-

ResearchGate. (n.d.). Estimating biodegradation half-lives for use in chemical screening. [Link]

-

ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]

-

ResearchGate. (n.d.). How to calculate BCF(Bioconcentration Factor)?. [Link]

-

Huang, K., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11626. [Link]

-

Rosen, E. M., et al. (2019). Serum concentrations of polybrominated biphenyls (PBBs), polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in the Michigan PBB Registry 40 years after the PBB contamination incident. Environment International, 131, 104975. [Link]

-

arXiv. (2025). Residual lifetime prediction for heterogeneous degradation data by Bayesian semi-parametric method. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). CHEMICAL OXIDATION TREATMENT AND/OR DESTRUCTION OF POLYCHLORINATED BIPHENYL- (PCB-) CONTAMINATED SOIL. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]

-

BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F. [Link]

-

Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). METHOD 8082. [Link]

-

ACS Publications. (2019). Photocatalytic and Photoelectrochemical Degradation of Organic Compounds with All-Inorganic Metal Halide Perovskite Quantum Dots. [Link]

-

Ivanciuc, O. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR). Molecular diversity, 10(2), 165–176. [Link]

-

RSC Publishing. (n.d.). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. [Link]

Sources

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Exposure Data - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 9. cec.org [cec.org]

- 10. Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cc.ut.ee [cc.ut.ee]

- 13. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 14. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 15. concawe.eu [concawe.eu]

- 16. epa.gov [epa.gov]

- 17. NEMI Method Summary - 8082A [nemi.gov]

- 18. gcms.cz [gcms.cz]

Bioaccumulation potential of 3,4',5-Tribromobiphenyl

An In-depth Technical Guide to the Bioaccumulation Potential of 3,4',5-Tribromobiphenyl

Executive Summary

This compound is a specific congener of the polybrominated biphenyls (PBBs), a class of synthetic organobromine compounds historically used as flame retardants.[1] Due to their chemical stability and resistance to degradation, PBBs are persistent environmental pollutants with a significant potential for bioaccumulation and toxicity.[1][2] This guide provides a detailed technical overview of the bioaccumulation potential of this compound, synthesizing its physicochemical properties, toxicokinetic profile, and the standardized methodologies for its assessment. The primary focus is to explain the causality behind its high bioaccumulation propensity and to detail a self-validating experimental protocol for its empirical determination.

Foundational Physicochemical Properties and Bioaccumulation Propensity

The potential for a chemical to bioaccumulate is fundamentally governed by its physicochemical properties. For this compound, its high lipophilicity (fat-loving nature) and low hydrophilicity (water-disliking nature) are the primary drivers for its partitioning from the aqueous environment into the lipid-rich tissues of organisms.

Key predictive parameters for this compound are summarized below. A high octanol-water partition coefficient (Log Kₒw or LogP) and extremely low water solubility are strong indicators that the compound will preferentially accumulate in biological tissues rather than remaining dissolved in water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source | Implication for Bioaccumulation |

| Molecular Formula | C₁₂H₇Br₃ | PubChem[1] | The presence of three bromine atoms contributes to the molecule's high molecular weight and lipophilicity. |

| Molecular Weight | 390.90 g/mol | PubChem[1] | Higher molecular weight can sometimes hinder membrane transport, but its lipophilicity is the dominant factor. |

| LogP (Octanol-Water Partition Coefficient) | 5.6 - 6.1 | PubChem, T3DB[1][3] | High. This is a critical indicator of high bioaccumulation potential. Values > 5 suggest significant partitioning into lipids. |

| Water Solubility | 0.00014 g/L (predicted) | T3DB | Very Low. The compound is hydrophobic, driving it out of the water phase and into organic matrices like sediment and biota. |

| Polar Surface Area | 0 Ų | T3DB | Very Low. A lack of polar functional groups contributes to its poor water solubility and high lipophilicity. |

The causality is clear: with a LogP value significantly above 5 and near-zero water solubility, this compound is predisposed to move from aquatic environments into the fatty tissues of organisms, where it can be stored and concentrated.

Toxicokinetics and Metabolic Resistance

The persistence of a compound within an organism is determined by the balance of its absorption, distribution, metabolism, and excretion (ADME).

-

Absorption and Distribution: Due to their lipophilic nature, PBBs are readily absorbed, whether through oral, dermal, or inhalation routes.[1] Once absorbed, they distribute throughout the body and accumulate in lipid-rich tissues such as adipose tissue, liver, skin, and breast milk.[1]

-

Metabolism and Excretion: The metabolic fate of PBBs is highly dependent on the number and position of the bromine atoms.[1] Congeners with fewer bromine atoms can be hydroxylated by the cytochrome P-450 microsomal enzyme system and subsequently excreted, primarily in the urine.[1] However, more highly brominated congeners, like this compound, are more resistant to metabolic breakdown.[1] This metabolic stability is a key factor in their persistence and bioaccumulation, as they are either retained in tissues or slowly excreted unchanged in the feces.[1] The persistence of such compounds can lead to long-term exposure of internal organs.

The mechanism of toxicity for many PBBs involves the activation of the aryl hydrocarbon receptor (AhR), which disrupts cellular function by altering gene transcription.[1] This can lead to a range of toxic effects, including impacts on the liver, skin, nervous system, and immune system.[1]

Standardized Assessment of Bioaccumulation: The OECD 305 Protocol

To empirically quantify the bioaccumulation potential of a substance like this compound, standardized laboratory experiments are essential. The most widely accepted method is the OECD Test Guideline 305: Bioaccumulation in Fish .[4][5] This protocol provides a robust framework for determining the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an aquatic organism to its concentration in the surrounding water at steady-state.[6]

Given the high hydrophobicity of this compound (Log Kₒw > 5), conducting an aqueous exposure study can be challenging due to the difficulty in maintaining stable, dissolved concentrations.[7] Therefore, a dietary exposure study to determine the Biomagnification Factor (BMF) is also a valid and often more practical approach under OECD 305.[7] However, the aqueous exposure test remains the default when technically feasible.[5]

Detailed Step-by-Step Methodology: OECD 305 Aqueous Exposure Test

This protocol is designed as a self-validating system, with continuous monitoring of test conditions and the inclusion of a depuration phase to calculate kinetic-based endpoints.

1. Acclimation of Test Organisms:

-

Species Selection: Use a species with a low fat content for which there is extensive data, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[5][7]

-

Acclimation Period: Acclimate healthy, disease-free fish to laboratory conditions (water quality, temperature, photoperiod) for at least two weeks prior to exposure.

2. Experimental Setup:

-

System Design: A flow-through system is required to maintain constant and stable concentrations of the test substance in the water.[5]

-

Test Concentrations: A control group (clean water) and at least one test concentration are used.[5] For highly hydrophobic substances, a dosing system that avoids the use of solvents, such as a solid-phase desorption system, is preferred to ensure true dissolution.[7]

-

Water Quality: Key parameters (temperature, pH, dissolved oxygen) must be monitored continuously.

3. Phase I: The Uptake Phase (Typically 28 days):

-

Exposure: Introduce the fish to the test concentration. The loading rate of fish should not exceed 1.0 g/L.[5]

-

Sampling - Water: Collect water samples frequently (e.g., daily for the first week, then twice weekly) from the test chambers to verify the exposure concentration.

-

Sampling - Fish: Collect a minimum of four fish at several time points (e.g., days 1, 3, 7, 14, 21, 28).[5] The fish are analyzed for the concentration of this compound.

4. Phase II: The Depuration Phase (Typically up to 28 days):

-

Transfer: At the end of the uptake phase, remaining fish are transferred to a parallel flow-through system containing clean, uncontaminated water.[5][8]

-

Sampling: Fish are sampled at various time points during this phase (e.g., days 1, 3, 7, 14, 21, 28 post-exposure) to measure the rate of elimination of the substance.

5. Analytical Quantification:

-

Methodology: Due to the expected low concentrations, a highly sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) is required for the quantification of this compound in both water and fish tissue samples.

-

Tissue Preparation: Fish samples are typically analyzed as a whole-body homogenate. Lipid content of the fish must also be determined for normalization.

6. Data Analysis and Endpoint Calculation:

-

Rate Constants: The uptake rate constant (k₁) and the depuration rate constant (k₂) are calculated using kinetic models that best fit the measured concentrations in fish over time.

-

Kinetic BCF (BCFₖ): The primary endpoint is the kinetic BCF, calculated as the ratio of the rate constants: BCFₖ = k₁ / k₂ .

-

Normalization: The BCF is normalized to a standard fish lipid content (typically 5%) to allow for comparison across studies and species. Growth dilution correction should also be applied.

Visualization of the OECD 305 Experimental Workflow

Caption: Workflow for OECD 305 Bioaccumulation in Fish Test.

Authoritative Analysis and Conclusion

While specific, peer-reviewed BCF or BMF values for this compound were not found in the initial literature search, its physicochemical profile provides unequivocal evidence of a high bioaccumulation potential. The predicted LogP value of 5.6-6.1 places it firmly in the category of highly lipophilic and hydrophobic compounds.[1][3]

Expert Interpretation:

-

Based on established quantitative structure-activity relationships (QSARs), a LogP in this range correlates with a BCF value well above the regulatory thresholds for bioaccumulative (B) or very bioaccumulative (vB) substances (typically BCF > 2,000 and > 5,000, respectively, under frameworks like REACH).[9]

-

The compound's resistance to metabolic degradation, a characteristic of higher brominated PBBs, means that once absorbed, it is likely to be eliminated very slowly, further increasing its net accumulation.[1]

-

The combination of high lipophilicity and metabolic stability strongly suggests that this compound is not only bioaccumulative but also has the potential to biomagnify, meaning its concentration could increase at successively higher trophic levels of the food web.

For drug development professionals, understanding the properties of such compounds is crucial for environmental risk assessments of novel chemicals that may share structural similarities. The principles outlined here—linking physicochemical properties to toxicokinetics and employing standardized testing protocols—form the cornerstone of a scientifically sound evaluation of a chemical's environmental fate and potential impact.

References

-

This compound (T3D1994) . Toxin and Toxin Target Database (T3DB). Available from: [Link]

-

This compound | C12H7Br3 | CID 155722 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD . PubMed Central, National Institutes of Health. Available from: [Link]

-

3,3',4-Tribromobiphenyl | C12H7Br3 | CID 90479289 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

A Weight of Evidence Approach for Bioaccumulation Assessment . ResearchGate. Available from: [Link]

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure . Fraunhofer Institute for Molecular Biology and Applied Ecology IME. Available from: [Link]

-

OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure . Ibacon. Available from: [Link]

-

Bioaccumulation in Fish Test . Fera Science Ltd. Available from: [Link]

-

How error-prone bioaccumulation experiments affect the risk assessment of hydrophobic chemicals and what could be improved . Oxford Academic, Integrated Environmental Assessment and Management. Available from: [Link]

-

Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the number of test animals . Umweltbundesamt. Available from: [Link]

Sources

- 1. This compound | C12H7Br3 | CID 155722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,3',4-Tribromobiphenyl | C12H7Br3 | CID 90479289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bundesumweltministerium.de [bundesumweltministerium.de]

- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]

- 8. shop.fera.co.uk [shop.fera.co.uk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanistic Toxicology of 3,4',5-Tribromobiphenyl

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

3,4',5-Tribromobiphenyl is a member of the polybrominated biphenyl (PBB) class of compounds, which were historically used as flame retardants. Due to their persistence in the environment and significant toxicological concerns, their use has been curtailed. This guide provides a comprehensive technical overview of the known and inferred mechanisms of toxicity for this compound. We will delve into its primary molecular interactions, subsequent cellular and systemic effects, and present established methodologies for its toxicological assessment. The central thesis of this document is that the toxicity of this compound is predominantly initiated by its interaction with the Aryl Hydrocarbon Receptor (AhR), leading to a cascade of downstream events including hepatotoxicity, endocrine disruption, and potential neurotoxicity.

Introduction: The Toxicological Profile of Polybrominated Biphenyls

Polybrominated biphenyls (PBBs) are a class of 209 synthetic organobromine compounds. Their lipophilic nature contributes to their bioaccumulation in adipose tissues, leading to long-term exposure risks. Exposure to PBBs has been associated with a range of adverse health effects, including weight loss, skin disorders, and damage to the liver, kidneys, nervous system, and immune system. Furthermore, PBBs are recognized as endocrine-disrupting compounds, with particular concern for their impact on thyroid hormone homeostasis[1]. The specific toxicity of each PBB congener is dictated by the number and position of the bromine atoms on the biphenyl rings.

Core Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

The primary and most well-characterized mechanism of toxicity for many PBBs, including likely this compound, is the activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, most notably those involved in xenobiotic metabolism[2].

The AhR Signaling Pathway

The canonical AhR signaling pathway is a multi-step process that ultimately leads to changes in gene expression.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Experimental Protocol: In Vitro AhR Activation Assay

A common method to assess the potential of a compound to activate the AhR is through a reporter gene assay in a suitable cell line, such as the fish hepatoma cell line, PLHC-1.

Objective: To quantify the AhR-mediated induction of a reporter gene (e.g., luciferase) driven by a Xenobiotic Response Element (XRE) promoter in response to this compound.

Methodology:

-

Cell Culture: Culture PLHC-1 cells in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics at 30°C in a humidified atmosphere with 5% CO2.

-

Transfection: Transiently transfect the PLHC-1 cells with a plasmid containing a luciferase reporter gene under the control of an XRE promoter. A co-transfection with a plasmid expressing a constitutively active reporter (e.g., Renilla luciferase) is recommended for normalization.

-

Dosing: Following transfection, expose the cells to a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-